Lipophilicity (XLogP3-AA) Difference Between Methyl 3-(hexylamino)benzoate and Its De-alkylated Analog
Methyl 3-(hexylamino)benzoate has a computed XLogP3-AA of 4.1 [1], which is substantially higher than that of its de-alkylated analog, methyl 3-aminobenzoate (XLogP3 = 1.3 [2]). This difference of +2.8 log units is driven by the hexyl chain and indicates a significantly greater propensity for membrane partitioning and passive permeability according to Lipinski's rule-of-five framework [3].
~630× partition difference
| Evidence Dimension | Partition coefficient (computed logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.1 |
| Comparator Or Baseline | Methyl 3-aminobenzoate: XLogP3 = 1.3 |
| Quantified Difference | Δ = +2.8 log units (target compound is ~630x more lipophilic) |
| Conditions | Computational prediction (PubChem, XLogP3-AA model) |
Why This Matters
For screening libraries aimed at intracellular targets, this ~630-fold increase in theoretical membrane partitioning can be the determining factor in whether a compound reaches its site of action, directly affecting hit rates and SAR progression.
- [1] PubChem. Methyl 3-(hexylamino)benzoate, CID 43087830. National Center for Biotechnology Information. View Source
- [2] PubChem. Methyl 3-aminobenzoate, CID 99355. National Center for Biotechnology Information. View Source
- [3] Lipinski, C. A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 46, 3–26 (2001). View Source
